molecular formula C4H6Cl2N2S B13262020 4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride

4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride

Cat. No.: B13262020
M. Wt: 185.07 g/mol
InChI Key: BMSCSXBUBUINNV-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 1-chloroethyl group attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride typically involves the reaction of 1-chloroethylamine hydrochloride with thiocarbonyl compounds under controlled conditions. One common method includes the reaction of 1-chloroethylamine hydrochloride with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and mild heating (40-60°C).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane), and room temperature.

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), and low temperatures (0-5°C).

Major Products Formed

    Substitution Reactions: Substituted thiadiazole derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiadiazoline derivatives.

Scientific Research Applications

4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Bromoethyl)-1,2,3-thiadiazole hydrochloride
  • 4-(1-Iodoethyl)-1,2,3-thiadiazole hydrochloride
  • 4-(1-Chloroethyl)-1,2,3-oxadiazole hydrochloride

Uniqueness

4-(1-Chloroethyl)-1,2,3-thiadiazole hydrochloride is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The chlorine atom in the 1-chloroethyl group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C4H6Cl2N2S

Molecular Weight

185.07 g/mol

IUPAC Name

4-(1-chloroethyl)thiadiazole;hydrochloride

InChI

InChI=1S/C4H5ClN2S.ClH/c1-3(5)4-2-8-7-6-4;/h2-3H,1H3;1H

InChI Key

BMSCSXBUBUINNV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSN=N1)Cl.Cl

Origin of Product

United States

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